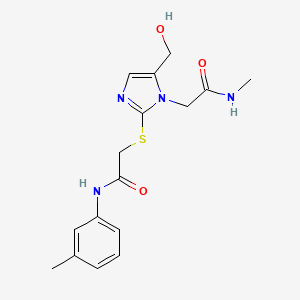

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

説明

This compound is a structurally complex acetamide derivative featuring a hydroxymethyl-substituted imidazole core linked via a thioether bridge to an N-(m-tolyl)acetamide moiety. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties and bioactivity .

特性

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11-4-3-5-12(6-11)19-15(23)10-24-16-18-7-13(9-21)20(16)8-14(22)17-2/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPYIWVXEYBALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Attachment of the Hydroxymethyl Group: This step involves the hydroxymethylation of the imidazole ring, typically using formaldehyde and a base.

Formation of the N-(m-tolyl)acetamide Moiety: The final step involves the acylation of the amine group with m-tolylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.

化学反応の分析

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 2-((5-(formyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide.

Reduction: Formation of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1,2-dihydroimidazol-2-yl)thio)-N-(m-tolyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions due to its imidazole ring, which is a common motif in many biological molecules.

Medicine

Medicinally, this compound could be explored for its potential as a therapeutic agent. The imidazole ring is a known pharmacophore in many drugs, suggesting possible applications in treating infections or other diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

作用機序

The mechanism of action of 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring might coordinate with metal ions in enzymes, affecting their catalytic activity.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Key Structural Differences and Similarities

Key Observations:

Imidazole vs. Benzimidazole Cores: The target compound’s imidazole core (vs.

The m-tolyl substituent (meta-methylphenyl) on the acetamide may confer moderate lipophilicity, balancing membrane permeability and target binding compared to polar groups (e.g., thiazol-2-yl in ) or bulky bicyclic terpenes (e.g., 10VP91 in ).

For example, derivatives in showed IC50 values as low as 0.00005 µM/ml against HCT116 colon cancer cells, suggesting that the target’s hydroxymethyl and m-tolyl groups could modulate similar potency.

Physicochemical Data (Predicted):

- IR Spectroscopy : Expected peaks include O-H stretch (~3200–3500 cm⁻¹, hydroxymethyl), N-H stretch (~3300 cm⁻¹, acetamide), and C=O stretches (~1650–1700 cm⁻¹) .

- NMR: Distinct signals for m-tolyl protons (δ ~6.7–7.2 ppm, aromatic), hydroxymethyl (δ ~4.5 ppm), and methylamino protons (δ ~2.8–3.1 ppm) .

生物活性

The compound 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, with the CAS number 923195-18-0, belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H20N4O3S

- Molecular Weight : 348.4 g/mol

- Structural Characteristics : The compound features an imidazole ring, a thioether linkage, and an acetamide moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds containing imidazole and thioether functionalities exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thioether group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it may undergo metabolic activation, leading to the formation of reactive intermediates that can bind covalently to macromolecules such as proteins and nucleic acids, thereby disrupting normal cellular functions .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines (e.g., HeLa and HepG2) revealed that this compound induces cytotoxicity with IC50 values in the micromolar range. The cytotoxic effect was linked to the induction of oxidative stress and subsequent apoptosis .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。